molecular formula C18H12ClF3N2O2 B2876071 N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 572878-05-8

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2876071
CAS No.: 572878-05-8
M. Wt: 380.75
InChI Key: STMWTAXPFRADEE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a chloro-methoxy-substituted aniline moiety and a cyano-trifluoromethylphenyl acrylamide group.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c1-26-16-7-6-14(9-15(16)19)24-17(25)12(10-23)8-11-2-4-13(5-3-11)18(20,21)22/h2-9H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWTAXPFRADEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the trifluoromethyl group play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Antimicrobial Cinnamamides ():

  • (2E)-N-[4-(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide :
  • Substituents : 3,4-Dichlorophenyl (Cl₂) + CF₃-phenyl.
  • Activity : Broad-spectrum efficacy against Staphylococcus aureus (MIC = 0.15–0.30 µM), MRSA, Mycobacterium smegmatis, and vancomycin-resistant Enterococcus faecalis. Low cytotoxicity to mammalian cells .
    • (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide :
  • Substituents : 4-Chlorophenyl (Cl) + bis-CF₃-phenyl.
  • Activity : Submicromolar activity against S. aureus (MIC = 0.15 µM) but narrower spectrum than dichloro analogs .
    • Target Compound :
  • Substituents : 3-Chloro-4-methoxyphenyl (Cl, OMe) + CF₃-phenyl.
  • The chloro and CF₃ groups likely retain antibacterial potency .

Kinase Inhibitors ():

  • AZD9291 (Osimertinib) :
  • Structure : Pyrimidine-based acrylamide with CF₃ and indole groups.
  • Activity: Targets EGFR T790M mutations (IC₅₀ = 12 nM). The acrylamide group covalently binds to cysteine residues in kinases . (Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide:
  • Substituents : Cyclopropyl-hydroxy + CF₃-phenyl.
  • Activity : Demonstrated binding to dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
    • Target Compound :

Physicochemical and ADMET Properties

  • Lipophilicity: Dichlorophenyl analogs () exhibit higher logP values (~4.5) due to Cl substituents, enhancing membrane permeability but risking cytotoxicity.
  • Cytotoxicity :
    • CF₃-phenyl derivatives in showed negligible cytotoxicity at therapeutic doses, suggesting the target compound may share this safety profile .

Data Table: Key Analogs and Bioactivity

Compound Name Substituents Biological Activity (MIC, IC₅₀) Key Targets References
Target Compound 3-Cl-4-OMe-phenyl + 4-CF₃-phenyl Predicted: Antibacterial (Gram+), kinase inhibition S. aureus, EGFR?
(2E)-N-[4-(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide 3,4-Cl₂-phenyl + 4-CF₃-phenyl MIC = 0.15 µM (S. aureus), 0.30 µM (MRSA) Bacterial enzymes
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4-Cl-phenyl + 3,5-bis-CF₃-phenyl MIC = 0.15 µM (S. aureus) Narrow-spectrum antibacterial
AZD9291 Pyrimidine-acrylamide + indole IC₅₀ = 12 nM (EGFR T790M) Kinase domain
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-CF₃-phenyl]prop-2-enamide Cyclopropyl-hydroxy + 4-CF₃-phenyl Binds DHODH Autoimmune targets

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